molecular formula C13H19BO5 B1451410 5-Methoxy-2-(neopentyloxycarbonyl)phenylboronic acid CAS No. 1315339-43-5

5-Methoxy-2-(neopentyloxycarbonyl)phenylboronic acid

Cat. No. B1451410
M. Wt: 266.1 g/mol
InChI Key: GNSKLGLSBOFRQO-UHFFFAOYSA-N
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Description

5-Methoxy-2-(neopentyloxycarbonyl)phenylboronic acid, also known by its CAS Number 1315339-43-5, is a boronic acid derivative . It has a molecular formula of C13H19BO5 and a molecular weight of 266.09796 . This compound has gained significant interest in recent years due to its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science.


Molecular Structure Analysis

The molecular structure of 5-Methoxy-2-(neopentyloxycarbonyl)phenylboronic acid consists of 13 carbon atoms, 19 hydrogen atoms, 1 boron atom, and 5 oxygen atoms . The exact spatial arrangement of these atoms would require more specific information or a detailed structural analysis.


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Methoxy-2-(neopentyloxycarbonyl)phenylboronic acid are not fully detailed in the search results. The molecular weight is 266.09796 , but other properties such as density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Ortho-Directing Agents in Aromatic C-H Silylation

Phenylboronic acids have been utilized as ortho-directing agents in aromatic C-H silylation, a process critical for the regioselective functionalization of aromatic compounds. This technique allows for selective silylation at ortho-positions of phenylboronic acids with various para-substituents, leading to compounds that can further undergo Suzuki-Miyaura coupling or other transformations (H. Ihara & M. Suginome, 2009).

Organocatalysts in Carbocyclization Reactions

Certain phenylboronic acid derivatives serve as efficient organocatalysts in Conia-ene carbocyclization reactions, transforming 1,3-dicarbonyl compounds with terminal alkynes into ene-carbocyclization products. This catalytic activity demonstrates the utility of phenylboronic acids in facilitating carbon-carbon bond formation, an essential step in the synthesis of complex organic molecules (Yudong Yang et al., 2012).

Supramolecular Assemblies

Phenylboronic acids are key components in the design and synthesis of supramolecular assemblies. The ability of these compounds to form stable complexes with diols and other hydrogen bond donors enables the construction of well-defined molecular architectures. Such assemblies have potential applications in sensing, molecular recognition, and materials science (V. Pedireddi & N. Seethalekshmi, 2004).

Stimuli-Responsive Nanomaterials

In the field of biomedical engineering, phenylboronic acid-containing nanomaterials are of particular interest due to their stimuli-responsive characteristics. These materials can undergo reversible changes in response to external stimuli such as pH or the presence of specific sugars, making them suitable for drug delivery and diagnostic applications (U. Hasegawa et al., 2015).

Fluorescence Quenching Studies

The study of fluorescence quenching in boronic acid derivatives provides insights into their photophysical properties. Understanding the mechanisms underlying fluorescence quenching can inform the development of fluorescent sensors for biological and chemical analytes. These sensors can detect specific molecules with high sensitivity and selectivity, offering valuable tools for analytical and diagnostic applications (H. S. Geethanjali et al., 2015).

properties

IUPAC Name

[2-(2,2-dimethylpropoxycarbonyl)-5-methoxyphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BO5/c1-13(2,3)8-19-12(15)10-6-5-9(18-4)7-11(10)14(16)17/h5-7,16-17H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNSKLGLSBOFRQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)OC)C(=O)OCC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-2-(neopentyloxycarbonyl)phenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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